molecular formula C10H17NO2 B13638356 Tert-butyl 4-amino-4-methylpent-2-ynoate

Tert-butyl 4-amino-4-methylpent-2-ynoate

Cat. No.: B13638356
M. Wt: 183.25 g/mol
InChI Key: NELGWJZYEBSLLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-methylpent-2-ynoate is a specialized organic compound featuring a tert-butyl ester group, an alkyne moiety, and an amino group.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 4-amino-4-methylpent-2-ynoate

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h11H2,1-5H3

InChI Key

NELGWJZYEBSLLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C#CC(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-methylpent-2-ynoate typically involves the reaction of tert-butyl acetoacetate with propargylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-methylpent-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-amino-4-methylpent-2-ynoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-methylpent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions through the amino group. Additionally, its alkyne moiety allows for cycloaddition reactions, leading to the formation of cyclic structures. These interactions can modulate biological pathways and contribute to its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other tert-butyl esters and amino-alkyne derivatives allow for targeted comparisons. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
Tert-butyl 4-amino-4-methylpent-2-ynoate* C₁₀H₁₇NO₂ ~183.25 (estimated) Tert-butyl ester, amino, alkyne Alkyne reactivity, amino group basicity
Methyl 2-[allyl(tert-Boc)amino]-2-(trifluoromethyl)pent-4-ynoate C₁₅H₂₀F₃NO₄ 335.32 Tert-Boc, allyl, trifluoromethyl Trifluoromethyl enhances lipophilicity; allyl group enables cross-coupling
(Z)-Ethyl 3-amino-4-oxopent-2-enoate (66) C₇H₁₁NO₃ 157.17 Ethyl ester, amino, oxo Oxo group increases polarity; enoate vs. alkyne reactivity
2-Azido-3-(tert-butyldimethylsilyloxy)-1-phenylbutan-1-one (68) C₁₇H₂₅N₃O₂Si 339.49 Azido, silyl ether, phenyl Azido group introduces click chemistry potential; silyl ether enhances stability

Reactivity and Stability

  • Tert-butyl Group : Provides steric hindrance, improving stability under basic or nucleophilic conditions compared to methyl/ethyl esters. However, tert-butyl esters are prone to acid-catalyzed decomposition, releasing isobutylene gas .
  • Alkyne vs. Enoate/Allyl Groups: The alkyne in the target compound enables cycloaddition reactions (e.g., with azides), unlike the enoate or allyl groups in analogs .
  • This contrasts with azido or trifluoromethyl groups, which alter electronic properties and metabolic stability .

Research Findings and Data Gaps

  • Synthetic Routes : highlights methods for analogous compounds, such as silylation (TBDMSCl/imidazole) and azido group introduction. Similar strategies may apply to the target compound .
  • Stability Data : The tert-butyl group’s stability aligns with observations in tert-butyl alcohol derivatives, which resist oxidation but degrade under acidic conditions .
  • Unresolved Questions : Lack of direct data on the compound’s ecotoxicity, mutagenicity, and exact synthetic yields necessitates further study.

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